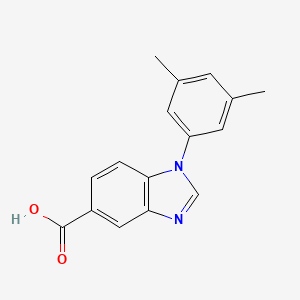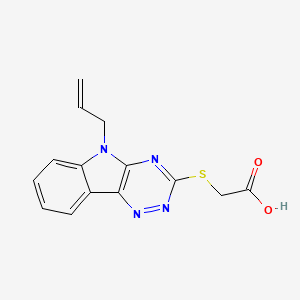
1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenylboronic acid is a type of organoboron compound that is commonly studied in organic chemistry . It’s used as a building block and synthetic intermediate . It’s also used in the palladium-catalyzed Suzuki coupling reactions .
Synthesis Analysis
The synthesis of boronic acid derivatives has been reported in several studies. For instance, 1,8-Diaminonaphthylboronamides are prepared through a condensation reaction between the corresponding boronic acid and 1,8-diaminonaphthalene, whereby water is azeotropically removed in toluene .
Chemical Reactions Analysis
Boronic acids, such as 3,5-Dimethylphenylboronic acid, are involved in Suzuki–Miyaura (SM) coupling reactions. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethylphenylboronic acid include a molecular weight of 149.98 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 1 .
Scientific Research Applications
Catalytic Assemble and Biological Activities
A study by Sindhe et al. (2016) focused on synthesizing compounds using 2-amino-5,6-dimethyl-1H-benzimidazole with various bioactive aromatic heterocyclic carboxylic acids. These compounds showed significant antimicrobial and antioxidant activities, indicating their potential in biological applications. The study underscores the importance of incorporating heterocyclic rings for enhanced biological activity (Sindhe et al., 2016).
Luminescence Sensing Applications
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate. These frameworks were found to be selectively sensitive to benzaldehyde-based derivatives, demonstrating potential as fluorescence sensors (Shi et al., 2015).
Synthesis and Characterization of Lanthanide Coordination Compounds
Xia et al. (2013) synthesized lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid. These compounds, characterized by various spectroscopic techniques, exhibited luminescence emission bands at room temperature, suggesting applications in optical studies and materials science (Xia et al., 2013).
Transition Metal Complexes and Catalytic Activity
A study by Mangalum et al. (2015) explored the synthesis of transition metal complexes supported by a chelating benzimidazolylidene carboxylate ligand. These complexes demonstrated catalytic activity for transfer hydrogenation, highlighting their potential in catalysis (Mangalum et al., 2015).
Crystal Structure of Benzimidazole Carboxylic Acid
Krawczyk et al. (2005) studied the crystal structure of 1H-Benzimidazole-2-carboxylic acid, providing insights into its zwitterionic form and two-dimensional network formation. This is significant for understanding its structural properties in various applications (Krawczyk et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as tyrosine-protein kinase syk and cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . These enzymes play crucial roles in various cellular processes, including signal transduction and regulation of cell growth and differentiation.
Mode of Action
Based on the structure and known interactions of similar compounds, it can be hypothesized that this compound may interact with its targets through hydrogen bonding or other non-covalent interactions . These interactions could potentially alter the activity of the target enzymes, leading to changes in cellular processes.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could influence pathways related to signal transduction and cell growth .
Pharmacokinetics
The metabolism and excretion of this compound would likely depend on various factors, including its chemical structure and the specific metabolic enzymes present in the body .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,5-dimethylphenyl)benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-5-11(2)7-13(6-10)18-9-17-14-8-12(16(19)20)3-4-15(14)18/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXZQTYGSRMWQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2428644.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)

![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)


![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2428659.png)



